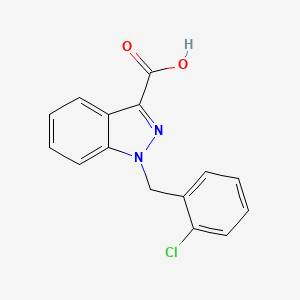
1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals This particular compound features a carboxylic acid group at the 3-position of the indazole ring and an ortho-chlorobenzyl group attached to the nitrogen atom at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of ortho-aminobenzacetamides or ortho-aminobenzacetates with diazotization reagents . This method is favored for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of transition metal catalysts, such as copper or silver, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ortho-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of indazole-3-methanol or indazole-3-aldehyde.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carboxylic acid: Lacks the ortho-chlorobenzyl group, resulting in different chemical properties and biological activities.
2H-Indazole-3-carboxylic acid: Features a different tautomeric form, which can affect its reactivity and applications.
1H-Indazole-3-carboxylic acid, 1-(p-chlorobenzyl)-: Similar structure but with a para-chlorobenzyl group, leading to variations in steric and electronic effects.
Uniqueness: 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- is unique due to the presence of the ortho-chlorobenzyl group, which can influence its binding affinity to molecular targets and its overall reactivity. This structural feature can enhance its potential as a therapeutic agent or a chemical intermediate .
Propriétés
Numéro CAS |
50264-60-3 |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) |
Clé InChI |
XAFMIJVTZLRIIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


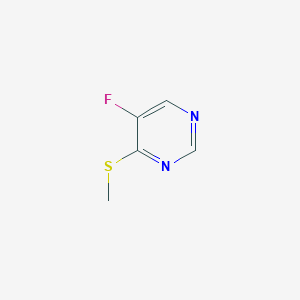
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

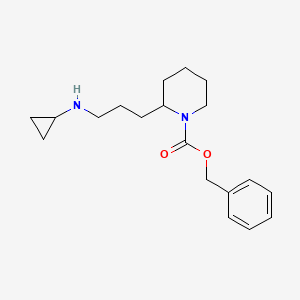
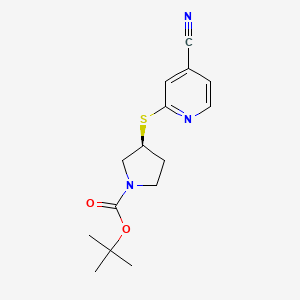
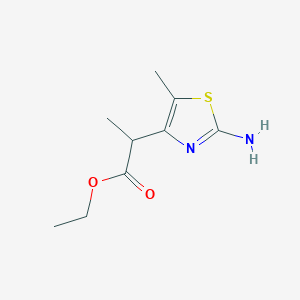

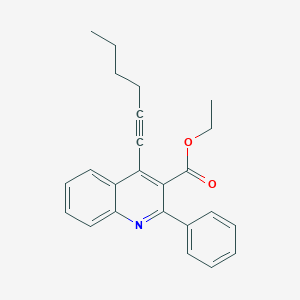
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
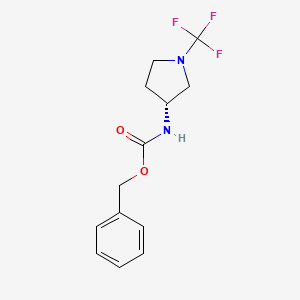

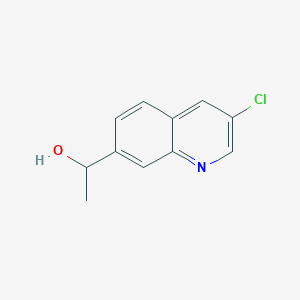
![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)

